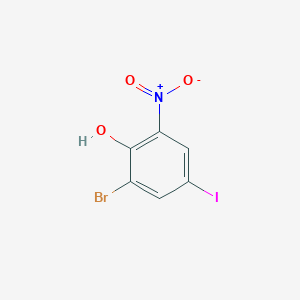

2-Bromo-4-iodo-6-nitrophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Bromo-4-iodo-6-nitrophenol is a chemical compound with the molecular weight of 343.9 . It is a solid substance stored at ambient temperature .

Synthesis Analysis

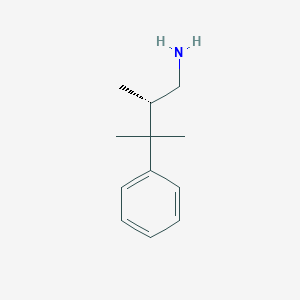

The synthesis of 2-Bromo-6-nitrophenol involves the addition of sodium nitrate to a solution of concentrated sulfuric acid diluted with water. 2-Bromo-phenol is then added dropwise at a rate that keeps the reaction temperature below 25 °C .Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-4-iodo-6-nitrophenol and its InChI code is 1S/C6H3BrINO3/c7-4-1-3 (8)2-5 (6 (4)10)9 (11)12/h1-2,10H .Physical And Chemical Properties Analysis

2-Bromo-4-iodo-6-nitrophenol is a solid substance stored at ambient temperature . Its molecular weight is 343.9 .Aplicaciones Científicas De Investigación

Catalytic Applications

2-Bromo-4-iodo-6-nitrophenol is involved in molecular catalysis. Quaternary ammonium salts, for example, use 2-Bromo-4-iodo-6-nitrophenol in the cyclisation of 2-(3-halopropyl)-4-nitrophenols, indicating its role in intramolecular nucleophilic substitution and complex formation with macrotricyclic ammonium salts (Schmidtchen, 1986).Plant Growth Regulation

Compounds like 2-Bromo-4-iodo-6-nitrophenol have been shown to exhibit activities in promoting cell elongation in plant growth regulation. These compounds are reported to induce significant responses in plants when applied, demonstrating their potential utility in agricultural science (Wain & Harper, 1967).Material Science and Nanochemistry

In material science, 2-Bromo-4-iodo-6-nitrophenol is used in the study of molecular structures and interactions. Its behavior in forming supramolecular structures through hydrogen bonds, iodo-nitro interactions, and aromatic pi-pi-stacking interactions offers insights into the formation of complex molecular arrangements (Garden et al., 2002).Environmental Chemistry and Toxicology

The compound's derivatives have been identified in environmental studies, particularly concerning their presence as byproducts in chlorinated sewage effluents. These studies assess the ecological implications and toxicological effects of such compounds on marine life, contributing to environmental safety and pollution control (Yang & Zhang, 2013).Synthetic Chemistry and Organic Reactions

2-Bromo-4-iodo-6-nitrophenol is used in synthetic chemistry for preparing various derivatives. Its reactions with different electrophiles and nucleophiles are studied for the preparation of substituted phenols, demonstrating its versatility in organic synthesis (Hardcastle et al., 1994).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propiedades

IUPAC Name |

2-bromo-4-iodo-6-nitrophenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrINO3/c7-4-1-3(8)2-5(6(4)10)9(11)12/h1-2,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLUBOLLAVRTNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)Br)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrINO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-iodo-6-nitrophenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,3-dioxoisoindol-2-yl)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)acetamide](/img/structure/B2372174.png)

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2372175.png)

![(E)-2-cyano-3-(2-prop-2-enoxyphenyl)-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2372179.png)

![(1s,3s)-3-{[Cyano(4-fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B2372180.png)

![N-benzyl-2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2372181.png)

![7-chloro-N-(2-methoxybenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2372183.png)

![Methyl 4-((3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)benzoate](/img/structure/B2372192.png)